molecular formula C25H22N2O6S B2807155 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866590-94-5

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Katalognummer: B2807155
CAS-Nummer: 866590-94-5
Molekulargewicht: 478.52
InChI-Schlüssel: CUFSFMCTRRTWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, dimethoxy substituents at positions 6 and 7, and an N-phenylacetamide moiety at position 1 of the dihydroquinolin-4-one scaffold. Its molecular formula is C₂₆H₂₄N₂O₆S, with a molecular weight of 492.55 g/mol . Key physicochemical properties include:

  • logP: 3.589 (indicating moderate lipophilicity)
  • Water solubility (LogSw): -3.96 (poor aqueous solubility, typical for lipophilic small molecules)

The compound is utilized in drug discovery screening libraries, particularly for targeting protein-protein interactions (PPIs) and chemokine receptors . Its structural complexity and sulfonyl group contribute to unique binding interactions, though specific biological activity data remain under investigation.

Eigenschaften

IUPAC Name

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-21-13-19-20(14-22(21)33-2)27(16-24(28)26-17-9-5-3-6-10-17)15-23(25(19)29)34(30,31)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFSFMCTRRTWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the dimethoxy substituents. The final step involves the acylation of the quinoline derivative with N-phenylacetamide.

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

    Acylation with N-phenylacetamide: The final step involves the acylation of the quinoline derivative with N-phenylacetamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium on carbon (for hydrogenation reactions), DMAP (for acylation reactions).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Wirkmechanismus

The mechanism of action of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Modifications

The compound belongs to a class of N-phenylacetamide-functionalized quinolines. Key analogs include:

2-[3-(Benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide (C655-0400)
  • Molecular formula : C₂₇H₂₆N₂O₆S
  • Key difference : Replacement of the N-phenyl group with N-(3-methylphenyl) .
  • The substitution alters steric and electronic interactions at the acetamide terminus, which may influence target selectivity .
2-[3-(4-Chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (BA98968)
  • Molecular formula : C₂₇H₂₃ClN₂O₆
  • Key differences :
    • Benzenesulfonyl → 4-chlorobenzoyl : The sulfonyl group (electron-withdrawing) is replaced by a carbonyl group (moderately electron-withdrawing), reducing polarity.
    • N-phenyl → N-(4-methoxyphenyl) : The methoxy group introduces hydrogen-bonding capacity.
  • Chlorine substitution may enhance halogen bonding with targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound C655-0400 BA98968
Molecular weight 492.55 506.93 507.94
logP 3.589 ~3.6 (estimated) ~3.2 (estimated)
Hydrogen bond donors 1 1 1
Rotatable bonds 8 8 7
Water solubility LogSw = -3.96 LogSw = ~-4.1 (estimated) LogSw = ~-3.8 (estimated)

Key observations :

  • Lipophilicity : The target compound and C655-0400 exhibit higher logP values than BA98968, likely due to the sulfonyl group’s polarity versus BA98968’s chloro/methoxy balance.
  • Solubility : All analogs show poor aqueous solubility, necessitating formulation optimization for in vivo studies.

Biologische Aktivität

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic compound with a complex structure that includes a quinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human neutrophil elastase (hNE), which plays a critical role in inflammatory processes.

The primary biological activity of this compound is attributed to its role as a competitive inhibitor of hNE. By inhibiting this enzyme, the compound can modulate proteolytic pathways that are crucial for immune responses and inflammation. This inhibition can lead to reduced protein degradation, which may have therapeutic implications in conditions characterized by excessive inflammation or tissue damage.

Biological Activity and Research Findings

Recent studies have investigated the biological activities of this compound in various contexts:

  • Enzyme Inhibition : The compound's ability to inhibit hNE has been quantitatively assessed, demonstrating significant inhibitory effects. For instance, it was found that at certain concentrations, the compound effectively reduces hNE activity, which is linked to inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial Activity : Although primarily focused on enzyme inhibition, some studies have explored the antibacterial properties of related compounds with similar structures. These investigations suggest that modifications in the chemical structure can enhance antibacterial efficacy against various pathogens.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes key characteristics of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide and related compounds:

Compound NameStructurePrimary ActivityIC50 (μM)References
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo...StructurehNE InhibitionTBD
Benzenesulfonamide Derivatives-Enzyme InhibitionVaries
Quinazolinone Derivatives-COX-2 Inhibition20 μM

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inflammatory Disease Models : In animal models of inflammation, treatment with the compound resulted in decreased markers of inflammation and improved clinical outcomes compared to control groups.
  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that the compound induces cytotoxicity at nanomolar concentrations, suggesting its potential as a lead candidate for further development in oncology.
  • Antimicrobial Studies : Related compounds have shown effective antimicrobial activity against strains such as Xanthomonas oryzae, indicating that modifications to the sulfonamide group could enhance efficacy against bacterial infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.